molecular formula C9H20O B7862534 2,3,5-Trimethylhexan-3-ol CAS No. 65927-60-8

2,3,5-Trimethylhexan-3-ol

Cat. No.: B7862534
CAS No.: 65927-60-8
M. Wt: 144.25 g/mol
InChI Key: ZVKQNIUBLJYSGN-UHFFFAOYSA-N
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Description

2,3,5-Trimethylhexan-3-ol is an organic compound with the molecular formula C9H20O. It is a branched-chain alcohol, which means it contains a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethylhexan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2,3,5-Trimethylhexan-3-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2,3,5-Trimethylhexan-3-one, using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of the corresponding ketone yields this compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed

    Oxidation: 2,3,5-Trimethylhexan-3-one

    Reduction: this compound

    Substitution: 2,3,5-Trimethylhexyl chloride

Scientific Research Applications

2,3,5-Trimethylhexan-3-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylhexan-3-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons to electrophilic centers. In biological systems, its mechanism of action may involve interactions with cellular membranes and proteins, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethylhexan-1-ol: Another branched-chain alcohol with similar properties but different structural isomerism.

    2,3,4-Trimethylhexan-3-ol: A closely related compound with slight variations in the position of methyl groups.

Uniqueness

2,3,5-Trimethylhexan-3-ol is unique due to its specific branching pattern, which influences its physical and chemical properties. This uniqueness makes it valuable in applications where specific structural characteristics are required.

Properties

IUPAC Name

2,3,5-trimethylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-7(2)6-9(5,10)8(3)4/h7-8,10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKQNIUBLJYSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617329
Record name 2,3,5-Trimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65927-60-8
Record name 2,3,5-Trimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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